

# 1-methyl-1H-pyrazole-3-carbaldehyde molecular structure

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## Compound of Interest

**Compound Name:** 1-methyl-1H-pyrazole-3-carbaldehyde

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An In-Depth Technical Guide to **1-Methyl-1H-pyrazole-3-carbaldehyde**: Molecular Structure, Synthesis, and Applications

## Abstract

**1-Methyl-1H-pyrazole-3-carbaldehyde** is a heterocyclic aldehyde that has emerged as a pivotal building block in synthetic chemistry. Its unique molecular architecture, characterized by a methylated pyrazole ring functionalized with a reactive aldehyde group, makes it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, and crystallographic characteristics. Furthermore, it delves into established synthesis protocols, explores the compound's chemical reactivity, and highlights its significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important synthetic intermediate.

## Molecular Structure and Physicochemical Properties

The foundation of **1-methyl-1H-pyrazole-3-carbaldehyde**'s utility lies in its distinct molecular structure, which dictates its reactivity and physical characteristics.

## Core Structural Features

The molecule consists of a five-membered aromatic pyrazole ring. This heterocyclic system contains two adjacent nitrogen atoms, one of which (N1) is substituted with a methyl group. A carbaldehyde (or formyl) group is attached to the C3 position of the ring. The molecular formula is C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O.[1][2][3]

The IUPAC name for this compound is **1-methyl-1H-pyrazole-3-carbaldehyde**.[2] It is also known by synonyms such as 1-methyl-1H-pyrazole-3-carboxaldehyde.[2] Key identifiers are crucial for database searches and regulatory compliance.

- CAS Number: 27258-32-8[2]
- Molecular Formula: C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O[2][3]
- InChI Key: QUYJEYSRBCLJIZ-UHFFFAOYSA-N[2][4]

Caption: 2D structure of **1-methyl-1H-pyrazole-3-carbaldehyde**.

## Physicochemical Data

The compound's physical properties are essential for its handling, storage, and use in reactions. It is typically a colorless to yellowish liquid or a solid-liquid mixture.[1][4]

Property	Value	Source
Molecular Weight	110.11 g/mol	[2][3]
Appearance	Colorless to yellowish liquid; Solid-Liquid Mixture	[1][4]
Boiling Point	~218.9 - 280.3 °C at 760 mmHg	[3][4]
Flash Point	86.2 ± 19.8 °C	[4]
Density	1.14 ± 0.1 g/cm <sup>3</sup>	[3]
Solubility	Soluble in organic solvents like alcohols and ethers.	[1]

# Spectroscopic and Crystallographic Analysis

Structural elucidation and confirmation rely on modern analytical techniques. Spectroscopic data provides direct evidence of the compound's functional groups and connectivity.

## Spectroscopic Characterization

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. Key expected resonances include a singlet for the aldehyde proton ( $\delta$  9.5-10.5 ppm), two doublets for the aromatic protons on the pyrazole ring ( $\delta$  7.0-8.5 ppm), and a singlet for the N-methyl protons ( $\delta$  3.5-4.0 ppm).
- $^{13}\text{C}$  NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. The aldehyde carbonyl carbon is the most deshielded ( $\delta$  180-190 ppm). The aromatic carbons of the pyrazole ring appear in the typical aromatic region ( $\delta$  110-150 ppm), and the N-methyl carbon signal appears upfield ( $\delta$  35-45 ppm). Public databases confirm the availability of reference spectra.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the aldehyde C=O stretch, typically found around  $1680\text{-}1700\text{ cm}^{-1}$ . Other significant peaks include C-H stretches from the methyl and aromatic groups, and C=N/C=C stretching vibrations from the pyrazole ring.

## Crystallographic Insights

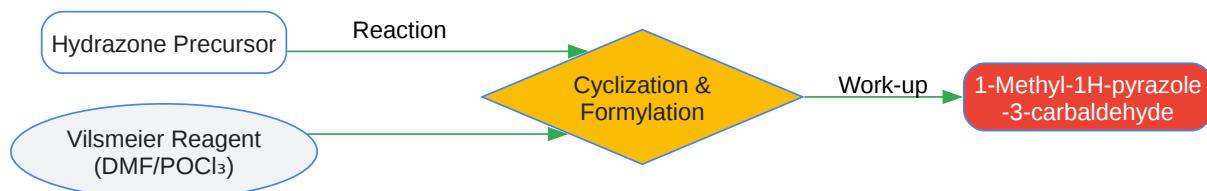
While a specific crystal structure for **1-methyl-1H-pyrazole-3-carbaldehyde** is not publicly available, analysis of closely related pyrazole carbaldehydes provides valuable insight. For instance, the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde reveals that the central pyrazole ring is largely planar.[\[5\]](#)[\[6\]](#) In this analogue, the substituent rings (phenyl and pyrrolyl) are twisted with respect to the pyrazole core, with dihedral angles of  $34.95^\circ$  and  $58.99^\circ$ , respectively.[\[5\]](#)[\[6\]](#) This demonstrates that while the pyrazole core is planar, the overall molecular conformation is influenced by steric interactions between substituents. Such structural data is critical for understanding intermolecular interactions, such as crystal packing and binding to biological targets.[\[5\]](#)

## Synthesis and Chemical Reactivity

The synthesis of **1-methyl-1H-pyrazole-3-carbaldehyde** and its subsequent reactions are central to its role as a versatile intermediate.

## Primary Synthesis Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole carbaldehydes is the Vilsmeier-Haack reaction.<sup>[7][8]</sup> This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride ( $\text{POCl}_3$ ) and a substituted amide like N,N-dimethylformamide (DMF).<sup>[9][10]</sup>



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Caption: General workflow for the Vilsmeier-Haack synthesis.

### Experimental Protocol: Generalized Vilsmeier-Haack Formylation

- **Reagent Preparation:** The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride ( $\text{POCl}_3$ ) to ice-cold N,N-dimethylformamide (DMF) with stirring.
- **Reaction:** The appropriate hydrazone precursor is dissolved in DMF and added to the prepared Vilsmeier reagent at a controlled temperature (typically 0-10 °C).
- **Cyclization/Formylation:** The reaction mixture is heated (e.g., 60-80 °C) for several hours to drive the cyclization and formylation process.<sup>[9]</sup> Reaction progress is monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, the mixture is cooled and poured into crushed ice, often followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

- Isolation: The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pyrazole carbaldehyde.

Another viable synthetic route involves the oxidation of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, using a suitable oxidizing agent.[\[7\]](#)

## Chemical Reactivity and Synthetic Utility

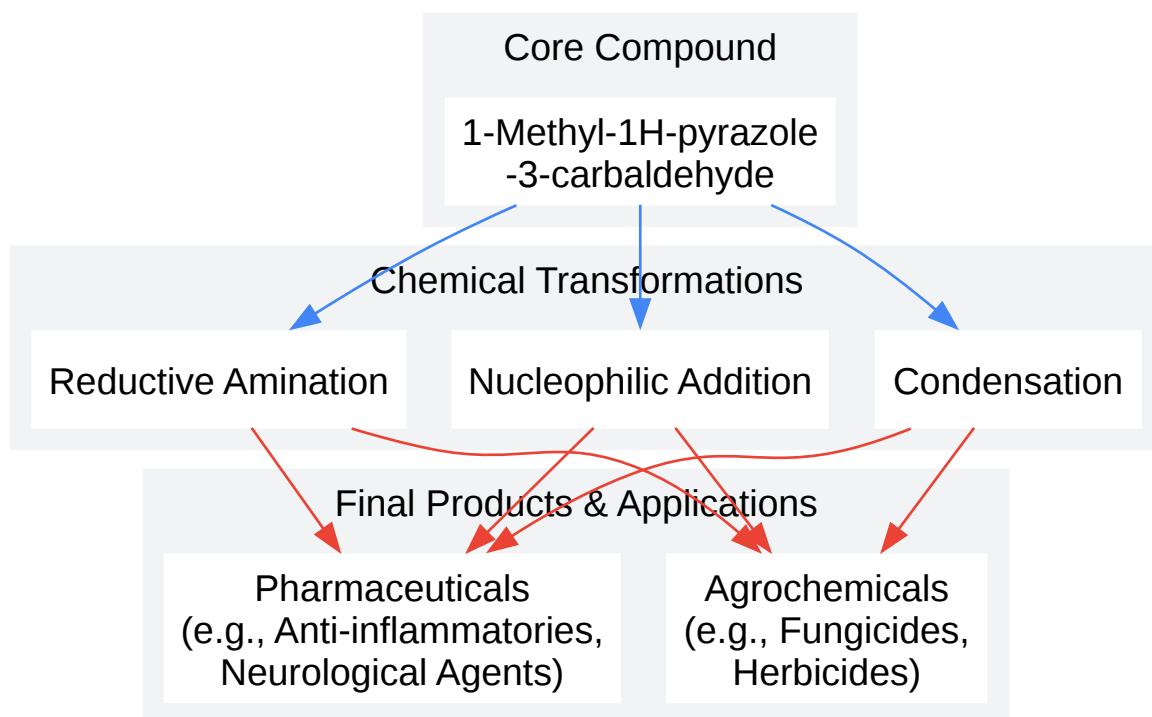
The aldehyde functional group is the primary site of reactivity, making the molecule a versatile building block.[\[11\]](#) It readily participates in a variety of crucial organic transformations:

- Condensation Reactions: It reacts with active methylene compounds in Knoevenagel condensations or with amines/hydrazines to form Schiff bases and hydrazones, respectively.[\[12\]](#)[\[13\]](#)
- Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds to form secondary alcohols.
- Reductive Amination: It can be converted into various substituted amines through reaction with a primary or secondary amine in the presence of a reducing agent.[\[9\]](#)

This reactivity allows chemists to efficiently construct more complex molecular architectures, incorporating the stable and biologically relevant pyrazole scaffold.[\[12\]](#)

## Applications in Research and Development

The structural and reactive properties of **1-methyl-1H-pyrazole-3-carbaldehyde** make it a high-value intermediate in several fields, most notably in the pharmaceutical and agrochemical industries.[\[1\]](#)[\[12\]](#)



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Caption: From core intermediate to high-value applications.

- **Pharmaceutical Development:** The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. **1-Methyl-1H-pyrazole-3-carbaldehyde** serves as a key starting material for novel drug candidates. It has been explored in the synthesis of compounds targeting neurological disorders and inflammation.[12] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[7][11]
- **Agrochemical Sector:** In agriculture, this compound is used to formulate advanced crop protection products.[12] It is an intermediate in the synthesis of potent and selective herbicides and fungicides, helping to enhance crop yields.[11][12]
- **Organic Synthesis:** Beyond specific applications, it is a broadly utilized building block for creating diverse heterocyclic systems and complex organic molecules for academic and industrial research.[12]

## Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the compound's integrity.

- **Hazard Profile:** According to the Globally Harmonized System (GHS), the compound is classified as harmful if swallowed (H302), and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[4]</sup> The signal word is "Warning".<sup>[4]</sup>
- **Recommended Handling:** Operations should be conducted in a well-ventilated area or fume hood.<sup>[1]</sup> Personal protective equipment (PPE), including gloves and safety glasses, must be worn to avoid contact with skin and eyes.<sup>[1]</sup> In case of contact, rinse immediately with plenty of water.<sup>[1]</sup>
- **Storage Conditions:** The compound should be stored in a tightly sealed container to protect it from moisture.<sup>[1][4]</sup> It should be kept away from heat and sources of ignition.<sup>[1]</sup> For long-term storage and to ensure purity, refrigeration at -20°C is recommended.<sup>[4]</sup>

## Conclusion

**1-Methyl-1H-pyrazole-3-carbaldehyde** is a compound of significant strategic importance in modern organic synthesis. Its well-defined molecular structure, characterized by the versatile reactivity of its aldehyde group and the stable, biologically relevant pyrazole core, establishes it as a valuable precursor for innovation. A thorough understanding of its properties, synthesis, and reactivity empowers researchers in medicinal chemistry and materials science to leverage this building block for the efficient development of novel, high-value molecules with potential therapeutic and commercial applications.

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